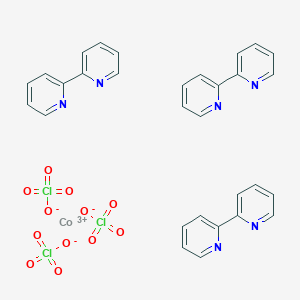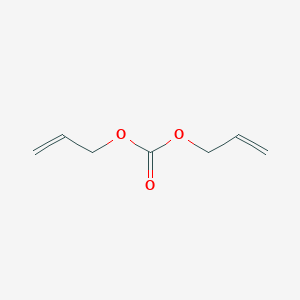
Dibismuth trizirconium nonaoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibismuth trizirconium nonaoxide is a compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a type of metal oxide that consists of three different metals - bismuth, zirconium, and oxygen. The compound has a complex crystal structure, which makes it a fascinating subject of study. In
Applications De Recherche Scientifique
Dibismuth trizirconium nonaoxide has several potential applications in the field of scientific research. One of the most promising applications is in the field of catalysis. The compound has been shown to exhibit excellent catalytic activity in various reactions, including oxidation, reduction, and hydrolysis. It has also been studied for its potential use in gas sensing and environmental remediation.
Mécanisme D'action
The mechanism of action of dibismuth trizirconium nonaoxide is not fully understood. However, it is believed that the compound's unique crystal structure plays a significant role in its catalytic activity. The compound's surface area and pore size also contribute to its catalytic properties.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of dibismuth trizirconium nonaoxide. However, studies have shown that the compound is biocompatible and has low toxicity, making it a potential candidate for biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of dibismuth trizirconium nonaoxide is its catalytic activity, which makes it a valuable tool for various lab experiments. However, the compound's complex crystal structure and synthesis process can make it challenging to work with. Additionally, the limited research on its potential toxicity and biological effects makes it necessary to exercise caution when handling the compound.
Orientations Futures
There are several future directions for research on dibismuth trizirconium nonaoxide. One area of interest is the development of new synthesis methods that can produce the compound in larger quantities and with greater purity. Another area of research is the exploration of its potential applications in biomedicine, such as drug delivery and tissue engineering. Additionally, further studies are needed to understand the compound's mechanism of action and its potential toxicity and biological effects.
Conclusion:
In conclusion, dibismuth trizirconium nonaoxide is a fascinating compound that has several potential applications in the field of scientific research. Its unique properties and catalytic activity make it a valuable tool for various lab experiments. However, the compound's complex crystal structure and limited research on its potential toxicity and biological effects make it necessary to exercise caution when handling it. Further research is needed to fully understand the compound's mechanism of action and its potential applications in biomedicine and other fields.
Méthodes De Synthèse
The synthesis of dibismuth trizirconium nonaoxide is a complex process that requires specific conditions and techniques. One of the most common methods for synthesizing this compound is the sol-gel method. In this method, metal alkoxides are dissolved in a solvent and then hydrolyzed to form a gel. The gel is then dried and calcined at high temperatures to form the final product. Other methods for synthesizing dibismuth trizirconium nonaoxide include co-precipitation, hydrothermal synthesis, and microwave-assisted synthesis.
Propriétés
Numéro CAS |
12048-52-1 |
|---|---|
Nom du produit |
Dibismuth trizirconium nonaoxide |
Formule moléculaire |
Bi2O7Zr2 |
Poids moléculaire |
712.4 g/mol |
Nom IUPAC |
dibismuth;oxygen(2-);zirconium(4+) |
InChI |
InChI=1S/2Bi.7O.2Zr/q2*+3;7*-2;2*+4 |
Clé InChI |
JSIJEPSXALLBJJ-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Zr+4].[Zr+4].[Bi+3].[Bi+3] |
SMILES canonique |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Zr+4].[Zr+4].[Bi+3].[Bi+3] |
Autres numéros CAS |
12048-52-1 |
Synonymes |
dibismuth trizirconium nonaoxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate]](/img/structure/B85272.png)







![6-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85288.png)
![Kyselina wolframova [Czech]](/img/structure/B85289.png)



